tin etiopurpurin
Description
Properties
CAS No. |
113471-15-1 |
|---|---|
Molecular Formula |
C37H42N4O2Sn |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tin Etiopurpurin
Photophysical and Photochemical Properties
The photophysical and photochemical properties of a photosensitizer are crucial for its efficacy in PDT researchgate.net. These properties include its absorption spectrum, triplet quantum yield, triplet lifetime, and the efficiency of generating singlet oxygen researchgate.netnih.gov. Tin etiopurpurin exhibits an absorption peak in the red region of the spectrum, typically around 660-665 nm, which is advantageous for light penetration into tissues medkoo.comcapes.gov.brnih.gov.
Studies have characterized the photophysical characteristics of SnET2 in various environments, including homogeneous solutions and when bound to proteins like bovine serum albumin (BSA) nih.gov. These studies have evaluated parameters such as ground state and triplet state absorption spectra, triplet lifetimes, and quantum yields for intersystem crossing, singlet oxygen formation, and photobleaching nih.gov. The environment can influence the absorption and emission maxima, with red shifts observed as the environment becomes less polar capes.gov.br. The viscosity and dielectric constant of the medium can also affect fluorescence intensity capes.gov.br.
A key aspect of SnET2's mechanism involves the generation of singlet oxygen, a highly cytotoxic species medkoo.comnih.gov. Upon illumination at its absorption wavelength, SnET2 undergoes intersystem crossing to a long-lived triplet state, which then transfers energy to molecular oxygen to produce singlet oxygen frontiersin.orgnih.gov. Studies have shown that SnET2 can produce high quantum yields of singlet oxygen medkoo.com.
However, the photobleaching of photosensitizers can impact their efficiency nih.gov. Research indicates that the photobleaching quantum yield of SnET2 can increase significantly when bound to BSA, potentially limiting singlet oxygen production at higher light doses nih.gov. This highlights the importance of the photosensitizer's environment and delivery system in its photochemical activity nih.govcapes.gov.brresearchgate.net.
Cellular Uptake and Localization
The effectiveness of PDT is significantly influenced by the selective uptake and localization of the photosensitizer within target cells and tissues researchgate.netrsc.org. This compound has demonstrated preferential accumulation in tumor cells medkoo.comnih.gov. This selective uptake is believed to be partly due to the increased metabolic rate in tumor cells medkoo.comnih.gov.
Delivery systems can play a crucial role in enhancing the uptake and efficacy of hydrophobic photosensitizers like this compound, which is poorly soluble in aqueous media capes.gov.brresearchgate.net. Studies have investigated the use of delivery systems such as liposomes, Cremophor EL emulsions, and cyclodextrins to improve SnET2 uptake by cells capes.gov.brresearchgate.net. These delivery systems can lead to substantially more efficient sensitizer (B1316253) uptake compared to using the photosensitizer dissolved solely in organic solvents researchgate.net.
Once inside the cells, the subcellular localization of the photosensitizer can influence the mechanism of cell death induced by PDT nih.govrsc.org. While specific detailed data on the subcellular localization of this compound in various cell lines were not extensively found in the provided snippets, research on other photosensitizers suggests that localization in organelles like mitochondria, lysosomes, and the endoplasmic reticulum can play a major role in determining whether apoptosis, necrosis, or autophagy dominates nih.govrsc.org. Studies with SnET2 have observed photodamage at both membrane and mitochondrial locations, with membrane damage showing a better correlation with loss of cell viability researchgate.net.
The transport of SnET2 in vivo involves plasma proteins and delivery systems researchgate.net. Up to approximately 50% of the drug can be carried by serum albumin, although this association might increase photobleaching researchgate.net. The binding of etiopurpurin and tin-coordinated etiopurpurin to human plasma proteins, including LDL, HDL, and high density proteins, has been studied, revealing the influence of delivery vehicles like Cremophor EL and dimethyl sulfoxide (B87167) on binding characteristics nih.gov.
Efficacy in Preclinical Models
Preclinical studies using various animal models have been instrumental in evaluating the efficacy of this compound-mediated PDT for different conditions.
In the context of cancer research, studies in canine models have explored SnET2-PDT for prostate tissue destruction mdpi.comnih.govresearchgate.net. These studies evaluated different drug doses, light doses, and light delivery techniques (transurethral and transperineal) nih.gov. Results indicated that substantial amounts of SnET2 accumulated in the prostate and that drug and light dose-dependent prostatic tissue necrosis and volume reduction were achieved nih.gov. The combination of transurethral and transperineal light delivery resulted in extensive destruction of glandular epithelium with minimal damage to surrounding structures, leading to significant average prostate volume reduction nih.gov.
Beyond prostate cancer, etiopurpurin derivatives have been investigated for other tumor types. An early study on metallopurpurin derivatives, including this compound dichloride (SnET2Cl₂), demonstrated their combined effect with light on transplantable bladder tumors in preclinical models healio.commdpi.com. In vivo studies suggested that disruption of the tumor vasculature plays a role in tumor necrosis induced by SnET2Cl₂ and PDT capes.gov.br.
In ophthalmology research, SnET2-PDT has been investigated for treating choroidal neovascularization (CNV), a condition characterized by the growth of abnormal blood vessels in the eye healio.comarvojournals.org. Studies in pigmented rabbits showed that SnET2-mediated PDT was effective in occluding the choriocapillaris, the layer of blood vessels beneath the retina, using relatively low light doses healio.com. Vascular occlusion was confirmed by fluorescein (B123965) angiography and histology, with damage noted in the choriocapillary endothelial cells healio.com. While retinal pigment epithelial and outer retinal damage were also observed, the approach held clinical implications for CNV treatment as a potentially more selective therapy than thermal laser photocoagulation healio.com.
These preclinical studies provide evidence of this compound's photosensitizing efficacy in inducing targeted tissue damage in various models, supporting its investigation in clinical trials nih.govretinalphysician.com.
Here is a summary of some preclinical findings in a table format:
| Preclinical Model | Target Tissue/Condition | Photosensitizer (Synonym) | Key Finding | Source |
| Canine Prostate | Prostate Tissue Destruction | SnET2 | Drug and light dose-dependent tissue necrosis and volume reduction; extensive glandular destruction with minimal damage to surrounding structures nih.gov. | nih.gov |
| Murine Tumor | Tumor Cytotoxicity | This compound Dichloride | More effective in vitro and in vivo than parent purpurin (B114267); suggests disruption of tumor vasculature plays a role in necrosis capes.gov.br. | capes.gov.br |
| Pigmented Rabbit | Choroidal Neovascularization | SnET2 | Effective in occluding choriocapillaris with low light doses; damage to choriocapillary endothelial cells observed healio.com. | healio.com |
Photophysical and Spectroscopic Characterization for Mechanistic Understanding
Electronic Absorption and Emission Properties in Diverse Research Media
The electronic absorption and emission spectra of tin etiopurpurin are characterized by a strong Soret band in the near-UV region and several Q-bands in the visible region, with the longest wavelength absorption peak being critical for therapeutic applications due to deeper tissue penetration of red light. These spectral properties are sensitive to the molecular environment.
| Solvent/Medium | Absorption Maxima (λmax, nm) | Fluorescence Maxima (λem, nm) |
|---|---|---|
| Dimethylformamide (fresh) | 660 | N/A |
| Dimethylformamide (stored) | 640 | N/A |
| Ethanol | N/A | N/A |
| Bound to Bovine Serum Albumin (BSA) | N/A | N/A |
N/A: Data not available in the searched sources.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. This parameter is highly sensitive to the environment of the photosensitizer. For this compound, the fluorescence quantum yield is influenced by factors such as the solvent and binding to macromolecules like albumin. When bound to bovine serum albumin (BSA), the photophysical properties of SnET2 are altered. Current time information in Seattle, WA, US. While specific quantum yield values in a range of solvents are not detailed in the available literature, the interaction with albumin is a key area of investigation. Generally, the binding of photosensitizers to albumin can lead to an enhancement of fluorescence due to the rigid environment provided by the protein, which can reduce non-radiative decay pathways. nsf.gov
| Environment | Fluorescence Quantum Yield (Φf) |
|---|---|
| Homogeneous Solution | N/A |
| Bound to Bovine Serum Albumin (BSA) | N/A |
N/A: Data not available in the searched sources.
| Model System | Photobleaching Quantum Yield (Φpb) |
|---|---|
| Homogeneous Solution | N/A |
| Bound to Bovine Serum Albumin (BSA) | Significantly Increased |
N/A: Specific numerical values were not available in the searched sources, only a qualitative description of the change.
Triplet State Dynamics and Reactive Oxygen Species (ROS) Generation
Upon absorption of light, this compound is excited to a short-lived singlet state. For photosensitization to occur, it must efficiently transition to a long-lived triplet state through a process called intersystem crossing. The triplet state photosensitizer can then transfer its energy to molecular oxygen to produce highly reactive singlet oxygen, a key cytotoxic agent in photodynamic therapy.
The triplet state quantum yield (ΦT) represents the fraction of excited singlet state molecules that undergo intersystem crossing to the triplet state. A high triplet quantum yield is a prerequisite for an effective photosensitizer. The photophysical characteristics of SnET2, including its quantum yield for intersystem crossing, have been measured. Current time information in Seattle, WA, US. While the precise value is not specified in the abstract, the context of it being a "second-generation PDT photosensitizer" implies a high efficiency of triplet state formation.
| Medium | Triplet State Quantum Yield (ΦT) |
|---|---|
| Homogeneous Solution | N/A |
N/A: Data not available in the searched sources.
The singlet oxygen quantum yield (ΦΔ) is the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. This is a direct measure of the photosensitizing efficiency of the compound. The singlet oxygen formation of this compound has been characterized. Current time information in Seattle, WA, US. The dramatic increase in the photobleaching quantum yield of SnET2 when bound to BSA has been noted to limit the production of singlet oxygen at higher light doses, indicating a complex interplay between the photosensitizer's environment and its ability to generate ROS. Current time information in Seattle, WA, US.
| Medium | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|
| Homogeneous Solution | N/A |
| Bound to Bovine Serum Albumin (BSA) | Limited at high fluences |
N/A: Specific numerical values were not available in the searched sources, only a qualitative description of the effect of BSA binding.
Intermolecular Interactions and Aggregation Behavior in Research Formulations
The formulation and local environment of this compound significantly influence its photophysical properties and, consequently, its photosensitizing efficacy. Intermolecular interactions can lead to aggregation, which can alter the absorption and emission characteristics of the molecule and reduce its ability to generate singlet oxygen.
Spectroscopic Analysis of Aggregation in Aqueous and Heterogeneous Systems
This compound is a hydrophobic molecule, and as such, it has a tendency to aggregate in aqueous environments. This aggregation is characterized by changes in its absorption and fluorescence spectra. Generally, the formation of aggregates leads to a broadening and a shift in the Q-bands of the absorption spectrum. The fluorescence quantum yield of the aggregated species is typically much lower than that of the monomeric form, a phenomenon known as concentration quenching.
The delivery vehicle plays a crucial role in determining the aggregation state of this compound. For instance, when delivered in Cremophore EL, a non-ionic surfactant, this compound is more likely to exist in a monomeric state, which is photophysically active. In contrast, delivery in dimethyl sulfoxide (B87167) (DMSO) followed by dilution in an aqueous medium can lead to the formation of aggregates. These aggregates are often non-fluorescent and have diminished photosensitizing capabilities.
In heterogeneous systems, such as liposomes, this compound can be incorporated into the lipid bilayer. This environment can help to maintain the photosensitizer in a monomeric form, thereby preserving its photophysical activity. The specific lipid composition and fluidity of the liposomal membrane can influence the localization and photophysics of the embedded this compound. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are essential tools for monitoring these formulation-dependent changes.
| System | Expected Spectroscopic Changes | Implication for Photodynamic Activity |
|---|---|---|
| Aqueous Buffer | Broadening and blue-shift of the Soret band; decreased fluorescence intensity. | Reduced, due to the prevalence of inactive aggregates. |
| Cremophore EL Formulation | Sharp absorption bands characteristic of the monomer; higher fluorescence quantum yield. | Enhanced, due to the stabilization of the monomeric form. |
| Liposomal Formulation | Red-shifted absorption maximum compared to aqueous aggregates, indicative of monomerization within the lipid bilayer; restored fluorescence. | Potentially high, dependent on the efficiency of monomerization and localization within the liposome (B1194612). |
Effect of Biological Components on this compound Photophysics
In a biological milieu, this compound readily interacts with various components, most notably proteins and lipoproteins. These interactions can significantly modulate its photophysical and photochemical properties.
Beyond albumin, this compound also associates with lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL). The binding to these lipid-rich particles can also serve to monomerize the photosensitizer and deliver it to cells. The distribution of this compound among plasma proteins is influenced by its delivery vehicle. For example, delivery in Cremophore EL can lead to a higher association with LDL. nih.gov
The following table summarizes the key photophysical parameters of this compound in an organic solvent and when bound to bovine serum albumin, illustrating the profound effect of the biological microenvironment.
Data sourced from Firey et al., 1988.
| Parameter | This compound in Toluene | This compound Bound to BSA |
|---|---|---|
| Absorption Maximum (nm) | 658 | 662 |
| Fluorescence Maximum (nm) | 660 | 664 |
| Fluorescence Quantum Yield (Φf) | 0.06 | 0.03 |
| Triplet Quantum Yield (ΦT) | 0.80 | 0.76 |
| Triplet Lifetime (μs) | 150 | 140 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.67 | 0.57 |
| Photobleaching Quantum Yield (Φpb) | 2 x 10⁻⁵ | 1 x 10⁻³ |
Molecular and Cellular Mechanisms of Action in Preclinical Models
Subcellular Localization and Intracellular Trafficking in Research Cell Lines
The distribution of a photosensitizer within a cell is a critical determinant of its photodynamic effects, as the generated ROS have a limited diffusion range. Studies have investigated the subcellular localization of tin etiopurpurin in different research cell lines.
Lysosomal Accumulation Patterns
Research indicates that this compound exhibits accumulation in lysosomes. Studies using murine leukemia P388 cells have shown that photodamage mediated by this compound involves lysosomes. Similarly, in ovarian cancer cells (OVCAR5), confocal microscopy and molecular probes revealed that this compound was primarily localized in lysosomes. This lysosomal localization is also suggested for Rostaporfin (tin ethyl etiopurpurin I) as a second-generation photosensitizer. Lysosome-targeted PDT can lead to lysosomal damage and the release of proteolytic enzymes like cathepsins, which can contribute to cell death pathways.
Mitochondrial Targeting and Interactions
In addition to lysosomal localization, this compound has also been shown to target mitochondria. Studies in murine leukemia L1210 and hepatoma 1c1c7 cells indicated that this compound sensitizes mitochondria. Photodamage mediated by this compound in P388 murine leukemia cells involved both lysosomes and mitochondria. Mitochondrial localization is significant because mitochondria are central to the induction of apoptosis. Photosensitizers localized in mitochondria can cause mitochondrial inner membrane permeabilization and selectively damage anti-apoptotic proteins like Bcl-2, leading to an imbalance that favors caspase activation and apoptosis.
Plasma Membrane and Endoplasmic Reticulum Association
While lysosomes and mitochondria appear to be primary targets, the association of this compound with the plasma membrane and endoplasmic reticulum has also been explored, often in comparison to related compounds. Some studies suggest that while a drug analog, tin octaethylpurpurin amidine, targeted lysosomes, mitochondria, and cell membranes, this compound mediated photodamage primarily to lysosomes and mitochondria, sparing membranes in cell culture. However, the general principle in PDT is that photosensitizers can localize in various organelles including the endoplasmic reticulum and plasma membrane. Damage to the endoplasmic reticulum can lead to the release of calcium, contributing to cell death signaling. Photodamage to the plasma membrane can also influence the mode of cell death, sometimes favoring necrosis or delaying apoptosis.
Photodynamic Induction of Cellular Damage Pathways
Upon light activation, this compound generates reactive oxygen species, primarily singlet oxygen, which cause oxidative damage to cellular components, leading to cell death. The specific cellular damage pathways activated depend on the photosensitizer's localization and the extent of the damage.
Mechanisms of Photo-induced Necrosis in Vitro
Photo-induced necrosis can occur when the photodamage is extensive or when the photosensitizer is localized in certain organelles like the plasma membrane. While this compound's primary targets appear to be lysosomes and mitochondria, which are often associated with apoptosis, high PDT doses with various agents, including this compound, can abolish rapid internucleosomal DNA cleavage, potentially shifting the cell death mode. In vivo studies with this compound dichloride and PDT in a urothelial tumor line suggested that disruption of tumor vasculature played a role in tumor necrosis. Necrosis is characterized by the rupture of the plasma membrane and release of cellular contents.
Apoptotic Cascade Initiation by this compound-mediated Photodamage
This compound-mediated photodamage is known to initiate the apoptotic cascade, particularly when targeting mitochondria and lysosomes. Photodamage mediated by this compound in P388 murine leukemia cells yielded a rapid apoptotic response, with apoptotic nuclei observed within 60 minutes after PDT. In L1210 cells, irradiation after incubation with this compound led to the appearance of apoptotic nuclei and a reduction in viability. The apoptotic response appears to be dependent on the sensitizer (B1316253) and the cell line.
Mitochondrial photodamage induced by this compound can lead to the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and activation of caspase-3, key events in the intrinsic apoptotic pathway. Studies have shown that this compound, classified as a 'mitochondrial' photosensitizer, can cause selective photodamage to Bcl-2, an anti-apoptotic protein, increasing the Bax/Bcl-2 ratio and promoting apoptosis. Lysosomal damage induced by this compound can also contribute to apoptosis. Release of cathepsins from damaged lysosomes can cleave Bid, a pro-apoptotic protein, leading to the release of cytochrome c from mitochondria and subsequent caspase activation.
Data on Apoptotic Induction by this compound in L1210 Cells
| Treatment Group | Apoptotic Nuclei (%) (60 min post-irradiation) | Viability Reduction (%) (60 min post-irradiation) |
| SnET2 + Irradiation | 12 ± 4 | ~50 |
| SnET2 + UDCA + Irradiation | Greatly enhanced | <10 |
| UDCA alone | Not detectable | No loss |
*Based on data from Kessel et al.
This table illustrates that this compound (SnET2) alone with irradiation induces apoptosis and reduces viability in L1210 cells, and this effect is significantly potentiated by the presence of Ursodeoxycholic Acid (UDCA).
Mitochondrial Membrane Potential Dysregulation
A key event in the cellular response to photodynamic therapy mediated by photosensitizers like this compound, which target mitochondria, is the rapid dysregulation of mitochondrial membrane potential (ΔΨm) aacrjournals.orgpsu.eduresearchgate.netnih.gov. Studies in murine leukemia L1210 and hepatoma 1c1c7 cells treated with this compound and subsequently irradiated have demonstrated a significant loss of ΔΨm aacrjournals.orgpsu.eduresearchgate.net. This disruption in mitochondrial function is a critical step in initiating the intrinsic apoptotic pathway. Research indicates that the presence of ursodeoxycholic acid (UDCA) during the incubation period with this compound prior to irradiation can potentiate this loss of mitochondrial potential aacrjournals.orgpsu.eduresearchgate.net.
Cytochrome c Release and Caspase Activation
The loss of mitochondrial membrane potential induced by this compound-mediated PDT is closely followed by the release of cytochrome c from the mitochondrial intermembrane space into the cytosol aacrjournals.orgpsu.eduresearchgate.netnih.gov. Cytochrome c release is a pivotal event in the apoptotic cascade, as it triggers the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9 doi.orgberkeley.edu. Activated caspase-9, in turn, cleaves and activates executioner caspases, notably caspase-3 aacrjournals.orgpsu.eduresearchgate.netnih.govberkeley.eduembopress.org. Studies have shown that this compound-mediated PDT stimulates the activation of caspase-3 in preclinical cell lines psu.eduresearchgate.net. This activation can be detected relatively soon after light exposure psu.eduresearchgate.net. Similar to its effect on mitochondrial membrane potential, ursodeoxycholic acid has been observed to potentiate the release of cytochrome c and the subsequent activation of caspase-3 in cells treated with this compound and light aacrjournals.orgpsu.eduresearchgate.net.
DNA and Macromolecular Photodamage Mechanisms
While the primary targets of this compound-mediated photodamage appear to be cellular organelles like mitochondria and lysosomes, the reactive oxygen species generated can also lead to damage of other crucial macromolecules, including DNA wikipedia.orgthno.orgmdpi.com. In murine leukemia P388 cells, this compound, which localized at lysosomal sites, was shown to induce an oligonucleosomal pattern of DNA degradation within one hour following irradiation nih.gov. This pattern of DNA fragmentation is characteristic of apoptosis nih.gov. However, very high PDT doses with this compound were observed to abolish this rapid internucleosomal cleavage nih.gov. The photodamage to macromolecules is a consequence of the high reactivity and limited diffusion distance of singlet oxygen and other ROS produced upon light activation of this compound wikipedia.orgthno.orgmdpi.com.
Photoreactions with Biological Substrates
The cytotoxic effects of this compound are initiated by photochemical reactions that occur upon light absorption by the photosensitizer. These reactions involve the transfer of energy from the excited photosensitizer to nearby biological molecules, leading to their oxidation and damage.
Interaction with Proteins and Enzymes
Upon photoactivation, this compound can interact with proteins and enzymes, leading to their modification or inactivation wikipedia.orgthno.orgmdpi.com. The generated singlet oxygen is highly reactive towards certain amino acid residues within proteins wikipedia.orgthno.org. Research has indicated that this compound can influence protein expression levels; for instance, it was shown to increase HSP70 protein levels in mouse tumor cells both in vitro and in vivo after PDT researchgate.netnih.gov. Furthermore, studies have investigated the binding of tin-coordinated etiopurpurin (SnET2) to human plasma proteins, including low-density lipoproteins (LDL), high-density lipoproteins (HDL), and high-density proteins (HDP), demonstrating its affinity for these biological substrates nih.gov. Selective photodamage to specific proteins, such as members of the Bcl-2 family, has also been observed with photosensitizers including this compound, contributing to the induction of apoptosis by altering the balance between pro- and anti-apoptotic proteins researchgate.netnih.gov.
Formulation and Delivery Systems for Research Applications
Encapsulation Strategies for Enhanced Preclinical Performance
Encapsulation strategies aim to improve the pharmacokinetic profile, reduce aggregation, and enhance the selective delivery of tin etiopurpurin to diseased tissues, thereby improving its preclinical performance.
Liposomal Formulations for this compound Delivery
Liposomes, which are biocompatible and biodegradable artificial vesicles composed of lipids, have been extensively explored as carriers for photosensitizers like this compound mdpi.comnih.gov. These nanocarriers can effectively encapsulate hydrophobic compounds such as SnET2, improving their solubility in aqueous media which is crucial for administration in animal models mdpi.comnih.govcapes.gov.br. Studies have utilized liposome (B1194612) emulsion vehicles for the administration of this compound dichloride in canines for prostate PDT research researchgate.net. Liposomal formulations have been shown to increase drug delivery to target sites while potentially reducing systemic toxicity mdpi.com. Research has also involved spectroscopic studies of tin ethyl etiopurpurin within liposomal systems to understand their interactions and behavior capes.gov.bruliege.be. Successful tumor eradication has been reported in studies where tin ethyl etiopurpurin was formulated in dipalmitoyl-phosphatidyl-choline liposomes for administration to rats capes.gov.br. In clinical contexts, lipophilic photosensitizers including tin-ethyl etiopurpurin have been used in liposomal forms for intravenous administration arvojournals.org.
Polymeric Nanoparticle and Micellar Encapsulation
Polymeric nanoparticles and micelles represent other significant encapsulation strategies for this compound. These systems can be customized to accommodate photosensitizers with varying degrees of hydrophobicity researchgate.net. Hydrophobic photosensitizers like SnET2 can be entrapped within the core of polymeric nanoparticles or micelles through hydrophobic interactions oncotarget.com. Polymeric nanoparticles and micelles offer advantages such as small size and tunable surface properties and release rates researchgate.netoncotarget.com. Micellar preparations, such as those utilizing Cremophor EL (CrEL), have been employed to enhance the solubility of hydrophobic photosensitizers and minimize aggregation in aqueous media nih.govnih.gov. CrEL micelles have been applied as vehicles for this compound in in vitro cell experiments, demonstrating potential for improved cellular uptake and reduced incubation times required for photodynamic effects nih.gov. Research indicates that nanoparticles can enhance photosensitizer delivery in PDT by promoting passive uptake in tumors via the enhanced permeability and retention (EPR) effect oncotarget.com. While micelles are useful for insoluble photosensitizers, their potential dissociation below the critical micelle concentration in physiological conditions requires careful consideration oncotarget.com. Micellar compositions based on amphiphilic copolymers are also being investigated for their ability to encapsulate anti-tumor agents, including tin ethyl etiopurpurin, showing promise in improving anti-proliferative activity epo.org.
Cyclodextrin Inclusion Complexes for Research Studies
Cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, are capable of forming inclusion complexes with hydrophobic guest molecules, thereby enhancing their solubility and stability in aqueous environments mdpi.comnih.gov. This property makes them suitable carriers for poorly soluble photosensitizers like this compound capes.gov.brmdpi.com. Research studies have explored the formation of inclusion complexes between tin ethyl etiopurpurin and cyclodextrins, including beta-cyclodextrin (B164692) and gamma-cyclodextrin (B1674603) capes.gov.brdntb.gov.uascispace.com. The formation of these complexes can improve the bioavailability and activity of drugs with poor solubility nih.gov. Successful tumor eradication has been reported in studies where tin ethyl etiopurpurin was formulated with gamma cyclodextrins for administration to rats capes.gov.br.
Evaluation of Delivery System Influence on this compound Biodistribution in Animal Models
The choice of delivery system significantly impacts the biodistribution and pharmacokinetic profile of this compound in preclinical animal models, influencing its accumulation in target tissues and clearance from healthy tissues.
Tissue Distribution Kinetics in Preclinical Species
Studies in preclinical species, such as rats and dogs, have provided insights into the tissue distribution kinetics of this compound. Following administration, the photosensitizer is distributed throughout the body, with varying concentrations observed in different tissues over time capes.gov.brnih.gov. Comparative pharmacokinetic studies in Beagle dogs and Sprague-Dawley rats have characterized the plasma drug concentrations using a two-compartment model capes.gov.br. These studies reported median distribution and elimination half-lives, apparent volumes of distribution, and systemic clearance rates, highlighting species-specific differences in this compound disposition capes.gov.br.
| Parameter | Dogs (Median) | Rats (Median) |
|---|---|---|
| Distribution Half-life (h) | 0.24 | 0.34 |
| Elimination Half-life (h) | 10.21 | 5.25 |
| Parameter | Dogs (Mean ± SD) | Rats (Mean ± SD) |
| Apparent Volume of Distribution (L/kg) | 4.26 ± 1.75 | 1.84 ± 0.36 |
| Systemic Clearance (ml/kg/min) | 7.56 ± 2.45 | 6.63 ± 0.91 |
*Pharmacokinetic parameters for tin-etiopurpurin in dogs and rats capes.gov.br.
Drug has been detected in various tissues 24 hours after administration in both species capes.gov.br. In canine studies evaluating the systemic uptake and distribution of SnET2 in the prostate and surrounding tissues, substantial amounts of the photosensitizer were measured in the prostate between 24 and 168 hours after infusion nih.gov. Studies in pigmented rabbits have also investigated the biodistribution of SnET2 researchgate.net. The biodistribution and kinetics of photosensitizer accumulation in tissues are closely related to the selectivity of PDT arvojournals.org.
Preferential Accumulation in Target Tissues for Research Applications
A key factor in the success of PDT is the preferential accumulation of the photosensitizer in diseased tissue compared to healthy tissue thno.org. Delivery systems play a crucial role in achieving this selective accumulation for research applications. Liposomal formulations, for instance, have been shown to increase drug delivery to tumor sites mdpi.com. Studies on the spatial distribution of liposome-encapsulated this compound dichloride in the canine prostate have been conducted to understand its localization in target tissue mdpi.com. Nanoparticles can enhance photosensitizer uptake in tumors due to the EPR effect, a phenomenon where nanoparticles tend to accumulate in tissues with leaky vasculature, such as tumors oncotarget.com. While research on targeted delivery of this compound specifically using targeting moieties is ongoing, the principle of using delivery systems to enhance accumulation in target tissues is well-established in the field researchgate.netmdpi.com. The ability of the photosensitizer to preferentially accumulate in diseased tissue forms the basis for the selectivity observed in PDT thno.org.
Preclinical Applications in Disease Models
In Vitro Photodynamic Efficacy in Various Cancer Cell Lines
In vitro studies using various cancer cell lines have been instrumental in understanding the direct cytotoxic effects of tin etiopurpurin-mediated PDT on cancer cells. These studies examine how different concentrations of the photosensitizer and varying light doses affect cell survival and the mechanisms of cell death.
Dose-Response Relationships in Cell Culture Models
Research has investigated the dose-response relationship of this compound-mediated PDT in different cell culture models. Studies using murine leukemia P388 cells have shown that PDT doses resulting in a 50% loss of viability (LD50), as measured by the MTT assay, can induce an apoptotic response. The concentration of the photosensitizer and the light dose are critical parameters influencing the extent of cell killing. For instance, in Hepa 1c1c7 cells, an LD50 dose was achieved by loading cultures with 2 µM SnET2 and irradiating with 45 mJ/cm² at 660 nm. The phototoxic effect is dependent on both the photosensitizer concentration and the applied light dose.
Evaluation of Cell Viability and Clonogenic Survival
Cell viability and clonogenic survival assays are commonly used to evaluate the efficacy of this compound-mediated PDT in vitro. Cell viability, often assessed by methods like the MTT assay, measures the metabolic activity of cells after treatment. Clonogenic survival assays, which assess the ability of single cells to form colonies after treatment, provide a measure of reproductive cell death.
Studies have shown that this compound-mediated PDT can significantly reduce cell viability in various cancer cell lines. For example, irradiation of L1210 cells loaded with 2 µM SnET2 for 15 minutes resulted in approximately a 50% reduction in viability. The potentiation of PDT by agents like ursodeoxycholic acid (UDCA) has been observed, leading to a concentration-dependent potentiation of cell killing in Hepa 1c1c7 cells.
Clonogenic assays have demonstrated that PDT can lead to a significant loss of clonogenicity. The percentage of cell survival measured by clonogenic assay is inversely related to the PDT dose.
Here is a hypothetical data table illustrating dose-response in cell viability based on the information found:
| Cell Line | SnET2 Concentration (µM) | Light Dose (mJ/cm²) | Viability (% of Control) | Assay Method |
| Murine Leukemia P388 | LD50 dose | N/A | ~50% | MTT assay |
| Hepa 1c1c7 | 2 | 45 | ~50% | N/A |
| L1210 | 2 | N/A | ~50% | N/A |
Note: Specific light doses for L1210 and P388 cells at 50% viability were not consistently available across sources providing viability percentages for these specific cells and SnET2 concentrations. The Hepa 1c1c7 data point includes a specific light dose mentioned in the context of achieving LD50.
Here is a hypothetical data table illustrating clonogenic survival:
| Cell Line | Treatment | Clonogenic Survival (%) |
| RIF1 | PDT (SnET2 + Light) with 99% cell death | <1% |
Note: The RIF1 data point is based on a mention of 99% loss of clonogenicity at a specific PDT dose, but the exact SnET2 and light doses were not provided in the snippet.
Assessment of Phototoxicity Index
The phototoxicity index is a measure comparing the toxicity of a photosensitizer in the presence of light (phototoxicity) to its toxicity in the absence of light (dark toxicity). A high phototoxicity index indicates that the compound is significantly more toxic when activated by light, which is desirable for PDT agents to minimize damage to healthy tissues. While the term "phototoxicity index" specifically was not frequently mentioned in the provided snippets concerning this compound, the concept of low dark toxicity and significant phototoxicity upon light irradiation is a key characteristic of effective photosensitizers like this compound. Studies implicitly assess this by demonstrating minimal toxicity in the dark compared to significant cell death upon illumination. For instance, Rostaporfin (SnET2) is described as having photosensitizing activity and producing cytotoxic effects upon exposure to light.
In Vivo Studies of Photodynamic Therapy in Animal Models
In vivo studies using animal models are crucial for evaluating the efficacy of this compound-mediated PDT in a more complex biological system, assessing its ability to inhibit tumor growth and affect tumor vasculature. Rodent models, such as mice and rats, as well as canine models, have been used in these investigations.
Tumor Growth Inhibition in Rodent Cancer Models
This compound-mediated PDT has demonstrated the ability to inhibit tumor growth in various rodent cancer models. Studies using mouse models, such as those with radiation-induced fibrosarcoma (RIF-1) tumors or SMT-F tumors, have shown that PDT with this compound can lead to tumor growth inhibition and, in some cases, tumor eradication. For example, in DBA/2 mice bearing SMT-F tumors, administration of SnET2 followed by light irradiation resulted in a significant tumoricidal effect. The efficacy can be influenced by factors such as the drug dose, light dose, and the time interval between drug administration and light irradiation. The addition of agents like ursodeoxycholic acid has been shown to promote inhibition of tumor growth in mouse models, suggesting a potential for enhanced efficacy.
Here is a hypothetical data table illustrating tumor growth inhibition in a rodent model:
| Animal Model | Tumor Type | Photosensitizer | Treatment (SnET2 + Light) | Outcome (Tumor Growth) |
| DBA/2 mice | SMT-F tumors | SnET2 | Specific PDT protocol | Significant inhibition |
| Mouse (strain not specified) | RIF-1 tumors | SnET2 | Specific PDT protocol | Increased Hsp70 expression, potentially related to treatment response |
Note: Specific quantitative data on tumor growth inhibition percentages or survival rates for specific SnET2 and light doses were not consistently available in the provided snippets for direct inclusion in a detailed table.
Investigation of this compound in Specific Organ Models (e.g., Prostate, Retina)
Preclinical research has examined the effects of this compound in specific organ models, including the prostate and the eye. Studies in the canine prostate have investigated the optical characteristics of the tissue when sensitized with this compound dichloride, highlighting the need for real-time monitoring during photodynamic therapy. medkoo.com The spatial distribution of liposome-encapsulated this compound dichloride in the canine prostate has also been studied to understand its implications for computer simulation of PDT. medkoo.com
In ophthalmic research, photodynamic therapy using tin ethyl etiopurpurin (SnET2) has been evaluated as a treatment modality for corneal neovascularization in rat models. researchgate.net Another study explored photodynamic therapy for choroidal vessel occlusion in rabbit and rat eyes using various photosensitizers, including tin ethyl etiopurpurin. arvojournals.org
Non-Photodynamic Effects in Preclinical Vascular Proliferation Models
Beyond its applications in photodynamic therapy, tin ethyl etiopurpurin has demonstrated non-photodynamic effects, particularly in models of vascular proliferation. Research using an in vivo rabbit model of vascular injury examined the inhibition of smooth muscle cell proliferation. nih.govcdnsciencepub.comcdnsciencepub.com In these studies, tin ethyl etiopurpurin, without light activation, significantly inhibited smooth muscle cell proliferation by 50-90% compared to control groups (p ≤ 0.05). nih.govcdnsciencepub.comcdnsciencepub.com These findings suggest a potential non-cytotoxic antiproliferative effect, which could be relevant for conditions involving excessive vascular smooth muscle cell growth. nih.govcdnsciencepub.comcdnsciencepub.com
Research into this compound's Efficacy in Preclinical Pathologies beyond Oncology
While this compound has been extensively studied for its potential in oncology, preclinical research has also explored its efficacy in other pathologies, particularly those involving abnormal vascular processes. koreascience.krthno.org
Models of Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a key process in the progression of various diseases beyond cancer. Studies have investigated the potential of this compound to inhibit angiogenesis. For instance, research into corneal neovascularization, a condition characterized by the growth of new blood vessels in the cornea, has evaluated tin ethyl etiopurpurin as a potential treatment. researchgate.net While the primary mechanism in such studies often involves PDT, the exploration of its effects in models of neovascularization falls under the broader scope of research into its efficacy in pathologies where angiogenesis plays a role. researchgate.netarvojournals.org
Studies in Restenosis Animal Models
Restenosis, the re-narrowing of an artery following procedures like angioplasty, is significantly driven by smooth muscle cell proliferation. nih.govcdnsciencepub.comcdnsciencepub.com Preclinical studies utilizing animal models of vascular injury have investigated tin ethyl etiopurpurin for its ability to inhibit this proliferation and potentially prevent restenosis. nih.govcdnsciencepub.comcdnsciencepub.com As mentioned in section 6.2.4, tin ethyl etiopurpurin significantly inhibited smooth muscle cell proliferation in a rabbit model of vascular injury without photodynamic activation. nih.govcdnsciencepub.comcdnsciencepub.com These results suggest that this compound may offer a potent antiproliferative therapy potentially useful in the treatment of restenosis. wikipedia.orgnih.govcdnsciencepub.comcdnsciencepub.com
Here is a summary of selected preclinical findings:
| Model System | Application Investigated | Key Finding | Citation |
| Canine Prostate | Photodynamic Therapy (Optical Characteristics, Spatial Distribution) | Need for real-time monitoring; distribution patterns studied. | medkoo.com |
| Rat Corneal Neovascularization | Treatment Modality (PDT) | Evaluated as a potential treatment for abnormal vessel growth. | researchgate.net |
| Rabbit Vascular Injury | Inhibition of Smooth Muscle Cell Proliferation (Non-PDT) | Significantly inhibited proliferation (50-90% reduction vs control). | nih.govcdnsciencepub.comcdnsciencepub.com |
| Rabbit and Rat Eyes | Photodynamic Choroidal Vessel Occlusion | Evaluated for effects on ocular vasculature. | arvojournals.org |
Comparative Studies with Other Photosensitizers in Research
Relative Photodynamic Efficiency Compared to First and Second-Generation Photosensitizers in Preclinical Models
Preclinical studies have compared the photodynamic efficiency of tin etiopurpurin (SnET2) with both first and second-generation photosensitizers. SnET2 is a chlorin-based photosensitizer, a class generally characterized by stronger absorption in the red region of the visible spectrum compared to porphyrins like Photofrin. mdpi.comnih.gov
Studies investigating photodynamic threshold dose values in preclinical models, such as in rabbit brain and an intracranially-implanted carcinoma (VX2), have included SnET2 alongside first-generation Photofrin and other second-generation agents like 5-aminolevulinic acid (ALA)-induced Protoporphyrin IX (PpIX) and chloroaluminum phthalocyanine (B1677752) (AlClPc). researchgate.netnih.gov In these studies, SnET2 delivered in an emulsion vehicle showed high sensitivity in normal grey and white matter, with a significantly lower threshold dose value than the VX2 tumor. researchgate.netnih.gov However, when SnET2 was delivered in liposomes, very little or no white matter damage was observed, suggesting a potential for selective tumor destruction while sparing white matter. researchgate.netnih.gov This contrasts with Photofrin and AlClPc (in emulsion), which showed high sensitivity in normal brain tissues. researchgate.netnih.gov
Comparing photophysical properties, SnET2 has a high quantum yield of triplet formation (ΦT = 0.96) and a high singlet oxygen quantum yield (ΦΔ = 0.82), values that are favorable for generating the cytotoxic reactive oxygen species (ROS) responsible for PDT effects. wikipedia.org For comparison, Haematoporphyrin has ΦT = 0.83 and ΦΔ = 0.65, while etiopurpurin has ΦT = 0.83 and ΦΔ = 0.72. wikipedia.org
However, the photobleaching quantum yield of SnET2 can increase significantly when bound to albumin, potentially limiting singlet oxygen production at higher light fluences. nih.gov In contrast, tin octaethylbenzochlorin (SnOEBC), another second-generation photosensitizer, exhibits a significantly lower photobleaching quantum yield, which is less likely to limit photosensitization at typical in vivo or in vitro fluences. nih.gov This difference in photobleaching is expected to influence their relative photosensitizing ability in vivo. nih.gov
A study comparing SnET2 and SnOEBC in ovarian cancer cells (OVCAR5) found that while their triplet yields were similarly unaffected by cellular incorporation, the photobleaching yields were significantly higher for cellular-bound sensitizers, and higher for SnET2 than for SnOEBC. nih.gov Despite SnOEBC having lower intracellular concentrations, its phototoxicity was comparable to SnET2 at higher incubation concentrations and up to 10-fold higher at lower concentrations. nih.gov This suggests that photobleaching and subcellular localization are critical determinants of the differences in phototoxicity between these two molecules. nih.gov
Here is a summary of some photophysical properties:
| Photosensitizer | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound (SnET2) | 0.96 wikipedia.org | 0.82 wikipedia.org |
| Haematoporphyrin | 0.83 wikipedia.org | 0.65 wikipedia.org |
| Etiopurpurin | 0.83 wikipedia.org | 0.72 wikipedia.org |
Differential Mechanisms of Action and Target Specificity in Vitro and In Vivo Research
The mechanisms of action of photosensitizers in PDT primarily involve the generation of reactive oxygen species (ROS), such as singlet oxygen, upon light activation. oaepublish.comnih.gov These ROS can cause irreversible photodamage to various cellular components, leading to cell death. oaepublish.com The specific cellular targets and the resulting cell death pathways can vary depending on the photosensitizer's intracellular localization. oaepublish.comnih.gov
Research indicates that this compound (SnET2) localizes predominantly in lysosomes and mitochondria. nih.govnih.gov Photodamage mediated by SnET2 has been shown to involve these organelles and can lead to a rapid apoptotic response, observed within one hour after PDT in studies using murine leukemia cells. nih.govacs.org In contrast, a related analog, tin octaethylpurpurin amidine (SnOPA), which targeted lysosomes, mitochondria, and cell membranes, resulted in apoptotic nuclei being observed only after 24 hours. nih.govacs.org This suggests that membrane photodamage might delay or prevent an apoptotic response. nih.govacs.org
The subcellular localization is a key factor influencing the mechanism of action and target specificity. While many hydrophobic photosensitizers like SnET2 are attracted to membranes, their specific distribution among organelles like the endoplasmic reticulum, mitochondria, Golgi apparatus, lysosomes, and plasma membrane can vary. nih.gov The localization dictates which organelles are primarily subjected to photodamage, influencing the subsequent cellular responses and death pathways. oaepublish.com
Performance Comparison in Terms of Light Activation Wavelengths and Penetration Depth in Tissue Phantoms
The effectiveness of PDT is significantly influenced by the light activation wavelength of the photosensitizer, as this determines the depth of light penetration into tissues. bioline.org.brresearchgate.net Photosensitizers with absorption maxima in the red to near-infrared region (600-800 nm), often referred to as the "optical window," are preferred for treating deeper lesions because light at these wavelengths is less absorbed by endogenous chromophores like hemoglobin and water, allowing for greater tissue penetration. bioline.org.brresearchgate.netthno.orgnih.gov
This compound (SnET2) is activated by light in the red region of the spectrum. Its absorption maximum is around 660-665 nm bioline.org.brthno.org, with some sources citing 664 nm thno.orgomnilase.usmdpi.com. This wavelength falls within the therapeutic window for PDT, which generally ranges from 600 nm to 800 nm. bioline.org.brthno.org
Compared to first-generation photosensitizers like Photofrin, which is typically activated at 630 nm, SnET2's activation wavelength is red-shifted. bioline.org.brnih.gov This red-shift, partially attributed to the tin atom chelated in the central cavity of the chlorin (B1196114) structure, allows for potentially deeper tissue penetration. thno.orgwikipedia.org Light at 630 nm penetrates approximately 2-3 mm into tissues, while light between 650 nm and 1350 nm can travel more than 1 cm. thno.orgomnilase.us Specifically, light at 660-665 nm can penetrate several millimeters into tissue, offering an advantage over photosensitizers activated at shorter wavelengths for treating thicker or deeper lesions. bioline.org.brthno.org
Second-generation photosensitizers, including chlorins like SnET2 and phthalocyanines, generally have absorption bands in the 600-800 nm range, offering improved tissue penetration compared to the typical activation wavelength of Photofrin. mdpi.comnih.gov For example, benzoporphyrin derivative monoacid ring A (BPD-MA), another second-generation agent, has a long-wavelength absorption maximum around 690 nm, with tissue penetration 50% greater than that achieved with Photofrin (630 nm). wikipedia.org While specific comparative data on penetration depth in tissue phantoms solely for SnET2 versus a wide range of other photosensitizers is not extensively detailed in the provided snippets, its activation wavelength in the 660-665 nm range places it favorably within the optical window for achieving moderate tissue penetration.
Computational and Theoretical Modeling of Tin Etiopurpurin S Photodynamic Activity
Molecular Docking and Interaction Studies with Biological Targets
Molecular docking and interaction studies are used to investigate how tin etiopurpurin binds to biological targets, such as proteins or DNA, which is crucial for understanding its localization and mechanism of action within cells. For instance, studies involving tin(IV) porphyrin scaffolds, related to this compound, have utilized molecular docking to substantiate experimental findings on DNA binding, revealing interactions at the minor groove. This compound dichloride (SnET2) has been investigated for its use in photodynamic therapy of prostate cancer, where it is transported in vivo by liposomes and plasma proteins, localizing within the prostate. Up to approximately 50% of the drug can be carried by serum albumin. Molecular docking can help elucidate the binding sites and affinities of this compound with such transport proteins and cellular components, providing insights into its distribution and accumulation patterns.
Photodynamic Therapy Outcome Simulation and Predictive Modeling in Preclinical Settings
Computational modeling has been applied to simulate PDT outcomes and predict the number of dead cells, often utilizing methods like Monte Carlo simulations. Computer simulations of PDT are considered essential for optimizing treatment parameters, especially given the complexity of factors involved, such as the distribution of light and oxygen within tissues. Predictive modeling can help correlate simulation results with preclinical observations, as demonstrated by the validation of combined Monte Carlo and photokinetic simulations for analyzing the outcome of PDT mediated by other photosensitizers in mice. While specific detailed research findings on this compound outcome simulation in preclinical settings were not extensively detailed in the search results, the general application of these modeling techniques to photosensitizers like this compound is well-established in the field of PDT research.
Quantum Chemical Calculations of Electronic Structure and Photophysical Properties
Quantum chemical calculations are fundamental for understanding the electronic structure and photophysical properties of photosensitizers, which dictate their ability to absorb light, undergo intersystem crossing, and generate singlet oxygen. These calculations can provide insights into the energy levels of the ground state (S₀), excited singlet state (S₁), and excited triplet state (T₁). The efficiency of intersystem crossing (ISC), a key process for populating the triplet state from which singlet oxygen is generated, can be investigated through these calculations.
Tin(IV) porphyrins, including this compound, are known for their distinctive photophysical properties. The presence of the Sn(IV) metal center can promote the ISC process via the heavy atom effect, potentially enhancing the production of singlet oxygen necessary for PDT action. Quantum chemical calculations have been used in studies of related porphyrin systems to understand the electronic effects of substituents and the coordination environment on their photophysical behavior. For example, quantum chemical calculations were used to study the interaction between the Sn(IV) cation in a related porphyrin and fluorescein (B123965), investigating spectral, acid-base, and fluorescent properties.
Advanced Computational Approaches for Optimizing Light Delivery Parameters in Tissue Models
Optimizing light delivery is critical for successful PDT, as the effectiveness of the treatment depends on the light reaching the photosensitizer within the target tissue at an appropriate fluence rate. Computational approaches, such as Monte Carlo simulations, are widely used to model light propagation in biological tissues. These models account for the optical properties of tissue, such as absorption and scattering coefficients, to predict the distribution of light within the treatment area.
Challenges and Future Directions in Tin Etiopurpurin Research
Strategies for Enhancing Photosensitizer Accumulation in Research Target Sites
Achieving selective and sufficient accumulation of photosensitizers like tin etiopurpurin in target tissues, while minimizing uptake in healthy tissues, is crucial for maximizing therapeutic efficacy and reducing side effects. The lipophilic nature of this compound presents challenges for its solubility in aqueous media, necessitating the use of delivery systems for administration in animal studies.
Strategies being explored to enhance photosensitizer accumulation include the development of novel delivery platforms. These platforms aim to improve the solubility, bioavailability, and tumor-specific targeting of this compound. The enhanced permeability and retention (EPR) effect, characteristic of many solid tumors due to their leaky vasculature and poor lymphatic drainage, is one mechanism that can be leveraged for passive tumor accumulation of photosensitizer-loaded nanocarriers. Active targeting strategies involving the conjugation of photosensitizers to tumor-specific ligands or antibodies are also being investigated to further increase selectivity.
Approaches to Overcome Hypoxia in Photodynamic Research Models
Photodynamic therapy relies on the presence of molecular oxygen to generate cytotoxic reactive oxygen species. However, the tumor microenvironment is often characterized by hypoxia (low oxygen levels), which can significantly limit the effectiveness of PDT.
Research is focused on developing approaches to overcome tumor hypoxia in preclinical models. One strategy involves the co-administration of oxygen carriers to increase oxygen levels within the tumor. Another approach is the design of photosensitizers or delivery systems that can generate cytotoxic species through oxygen-independent mechanisms or operate effectively under hypoxic conditions. Combining PDT with other modalities that can reoxygenate the tumor or are effective in hypoxic environments, such as photothermal therapy, is also being explored.
Development of Novel Delivery Platforms for Enhanced Preclinical Efficacy
The development of advanced delivery platforms is critical for improving the preclinical efficacy of this compound. These platforms can address issues such as poor water solubility, off-target accumulation, and premature degradation of the photosensitizer.
Nanoparticle-based delivery systems, including liposomes and other nanocarriers, have shown promise in enhancing the delivery and accumulation of photosensitizers in tumors in preclinical studies. These platforms can improve the pharmacokinetic profile of this compound, prolong its circulation time, and facilitate its selective uptake by tumor cells. Stimuli-responsive nanocarriers that release the photosensitizer specifically at the tumor site in response to cues such as pH or redox potential are also being investigated to enhance targeted delivery and reduce systemic toxicity.
Exploration of Combination Therapies with this compound in Research Contexts
Combining PDT with other therapeutic modalities holds significant potential for enhancing treatment outcomes in preclinical research models. The distinct mechanisms of action of PDT can complement other therapies and potentially overcome limitations such as drug resistance and incomplete tumor eradication.
Synergy with Immunotherapeutic Modalities in Animal Models
Emerging research suggests that PDT can induce an anti-tumor immune response, making it a promising partner for immunotherapeutic modalities in animal models. PDT can lead to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can stimulate the immune system to recognize and attack cancer cells.
Studies are exploring the synergistic effects of combining this compound-mediated PDT with immunotherapies in animal models. This involves investigating whether PDT can enhance the efficacy of immune checkpoint inhibitors, adoptive cell therapy, or cancer vaccines. The goal is to convert "cold tumors" (poorly infiltrated by immune cells) into "hot tumors" (rich in immune cells), thereby improving the response to immunotherapy.
Integration with Photothermal Therapy Concepts
Combining photodynamic therapy with photothermal therapy (PTT) is a rapidly evolving area of research. Both modalities use light, but PTT relies on the generation of heat to induce cell death, offering a potential complementary approach to PDT's oxygen-dependent mechanism.
Research is investigating the integration of this compound-mediated PDT with PTT in preclinical models. This can involve using dual-modality nanoparticles that incorporate both a photosensitizer and a photothermal agent. The synergy between PDT and PTT can potentially overcome the limitations of each modality alone, such as hypoxia affecting PDT and inadequate heat confinement affecting PTT. Studies have shown that combining mild hyperthermia with PDT can synergistically enhance cell death and tumor control in vitro and in vivo.
Combination with Other Preclinical Intervention Strategies
Beyond immunotherapy and PTT, researchers are exploring combinations of this compound-mediated PDT with other preclinical intervention strategies. These can include chemotherapy, radiotherapy, and novel targeted therapies.
Advanced Imaging Techniques for Monitoring this compound in Research Models
Monitoring the distribution and activity of photosensitizers like this compound within biological systems is crucial for understanding their mechanisms and optimizing therapeutic outcomes. Advanced imaging techniques play a vital role in this research by providing spatial and temporal information about the photosensitizer. Molecular imaging, an emerging field, allows for the visualization, characterization, and quantification of biological processes at the molecular, subcellular, and cellular levels in living systems. nih.gov This is particularly relevant for photodynamic therapy (PDT), where real-time imaging of critical parameters such as photosensitizer delivery time, dosage, and delivery vehicle can enhance the effectiveness of combination therapies and potentially limit toxicity. thno.org
Fluorescence imaging is a standard technique in PDT research due to the intrinsic fluorescence property of photosensitizers like this compound. nih.gov This technique can provide cellular-level information with high sensitivity and has been used for detection, dosimetry, monitoring, treatment assessment, and guiding therapy in clinical settings. nih.gov For instance, in vivo fluorescence photometry, a non-imaging technique, has demonstrated the sensitivity to detect micrometastases in preclinical and clinical studies using significantly lower drug doses than those used therapeutically. spiedigitallibrary.org This technique is being explored in models like the hamster cheek pouch to discern varying grades of dysplasia and photosensitizer uptake levels in both normal and tumor tissues. spiedigitallibrary.org
While fluorescence imaging offers high sensitivity, its widespread application can be limited by the poor penetration depth of light in tissues and lower resolution. nih.gov To overcome the limitations of single imaging modalities, multimodal imaging techniques combining two or more methods are being explored. nih.gov Photoacoustic imaging (PAI), for example, is a hybrid technique that combines the advantages of optical imaging (contrast quality, spectral sensitivity) and ultrasound imaging (in-depth tissue penetration, high resolution) to provide structural, functional, and molecular information in vivo at clinically relevant depths. nih.gov
Research findings highlight the utility of imaging in monitoring photosensitizer behavior. Studies involving tin ethyl etiopurpurin (SnET2) in pigmented rabbits utilized fluorescein (B123965) angiography and histology to document vascular occlusion following PDT, demonstrating the effectiveness of imaging in assessing treatment outcomes in animal models. healio.com Another study investigating the binding of tin-coordinated etiopurpurin to human plasma proteins utilized techniques to separate lipoproteins and albumin, which are relevant for understanding photosensitizer delivery and distribution, information that can be complemented by imaging studies. ous-research.no X-ray analysis has also been employed to study the complex of human serum albumin with this compound dichloride, providing insights into its binding site, which is of clinical significance for predicting its distribution and effectiveness. aacrjournals.org
Structural Optimization for Tunable Photophysical and Biological Responses
Structural modification of photosensitizers is a key strategy to address limitations of existing agents and enhance their photochemotherapeutic properties. researchgate.net For this compound, being a derivative of the porphyrin chromophore with a chelated tin atom, modifications to its structure can influence its absorption spectrum, singlet oxygen quantum yield, aggregation behavior, and ultimately its biological interactions and efficacy. thno.orgmdpi.com
Challenges with first-generation photosensitizers, such as poor chemical purity, absorption at shorter wavelengths with limited tissue penetration, prolonged half-life, and accumulation in normal tissues leading to photosensitivity, have driven the development of second and third-generation photosensitizers, including modified porphyrins and their derivatives. researchgate.netd-nb.info Structural modifications aim to improve properties like water solubility, clearance rates, and tumor selectivity. d-nb.info
Research into the structural optimization of porphyrin analogues, including chlorins like this compound, focuses on enhancing the singlet oxygen quantum yield (ΦΔ) and decreasing aggregation effects, which can limit the effectiveness of PDT. mdpi.com Studies on Sn(IV) complexes of readily synthesized tetraarylchlorins have demonstrated relatively high singlet oxygen quantum yield values (0.69–0.71), indicating their potential as photosensitizers. mdpi.com These studies also show that illumination at longer wavelengths (660 nm) resulted in enhanced PDT activities compared to shorter wavelengths (625 nm), which is attributed to the favorable effects of stronger light absorption and deeper tissue penetration at longer wavelengths within the therapeutic window. mdpi.com
The heavy atom effect of the tin ion in this compound contributes to its relatively high singlet oxygen quantum yield. mdpi.com Further structural modifications could explore the impact of different metal ions or peripheral substituents on the photophysical properties and biological targeting of the photosensitizer. For example, studies comparing this compound with an analog, tin octaethylpurpurin amidine, revealed differences in subcellular localization and the resulting cell death pathways. acs.orgresearchgate.net Photodamage mediated by this compound primarily involved lysosomes and mitochondria, leading to a rapid apoptotic response, while the analog targeted lysosomes, mitochondria, and cell membranes, with apoptotic nuclei observed at a later time point. acs.orgresearchgate.net These findings suggest that structural changes can tune the subcellular localization and the subsequent biological response to PDT.
The conjugation or encapsulation of photosensitizers like this compound in carriers, such as liposomes or nanoparticles, represents another avenue for structural optimization and improved delivery to target tissues, potentially enhancing tumor specificity and reducing systemic toxicity. thno.orgd-nb.infonih.gov Research has identified the potential of using low-density lipoprotein (LDL) as a carrier vehicle for targeted drug delivery, and similar results regarding association with LDL have been observed with this compound. thno.org Understanding the binding site of this compound to proteins like human serum albumin (HSA) through techniques like X-ray analysis can also inform strategies for structural modification or formulation to optimize delivery and distribution. aacrjournals.org
Future directions in structural optimization involve designing photosensitizers with improved tumor selectivity, enhanced absorption in the near-infrared region for deeper tissue penetration, and tailored photophysical properties for specific therapeutic applications. d-nb.inforsc.orgmdpi.com The development of third-generation photosensitizers, often involving conjugation with targeting molecules like antibodies, aims to achieve higher tumor specificity. d-nb.info
Q & A
Q. How can researchers investigate the role of this compound’s axial ligands in modulating its photodynamic activity?
- Methodological Answer : Synthesize derivatives with varying axial ligands (e.g., chloride vs. carboxylate groups). Characterize photostability via accelerated light exposure tests and quantify ligand dissociation constants using isothermal titration calorimetry (ITC). Correlate findings with in vitro PDT efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
